molecular formula C15H16ClN3O4S B10886746 2-[3-Acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]-4-chlorophenyl acetate

2-[3-Acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]-4-chlorophenyl acetate

Cat. No.: B10886746
M. Wt: 369.8 g/mol
InChI Key: DDCYZXPYHCKQBK-UHFFFAOYSA-N
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Description

2-[3-Acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]-4-chlorophenyl acetate is a complex organic compound featuring a thiadiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]-4-chlorophenyl acetate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with acetic anhydride under reflux conditions.

    Acetylation: The thiadiazole intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetyl groups.

    Coupling with 4-Chlorophenyl Acetate: The final step involves coupling the acetylated thiadiazole with 4-chlorophenyl acetate using a coupling agent like dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[3-Acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]-4-chlorophenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce the acetyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl moiety, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, 2-[3-Acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]-4-chlorophenyl acetate has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and proteins makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential use in treating bacterial and fungal infections. Its unique mechanism of action and low toxicity profile make it a promising candidate for further development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism by which 2-[3-Acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]-4-chlorophenyl acetate exerts its effects involves interaction with cellular components. It can inhibit the synthesis of essential proteins in microorganisms by binding to specific enzymes, thereby disrupting their metabolic processes. The thiadiazole ring is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[3-Acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]-4-bromophenyl acetate: Similar structure but with a bromine atom instead of chlorine.

    2-[3-Acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]-4-fluorophenyl acetate: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The presence of the chlorine atom in 2-[3-Acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]-4-chlorophenyl acetate imparts unique electronic properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its bromine and fluorine analogs, which may have different reactivity profiles and biological activities.

Properties

Molecular Formula

C15H16ClN3O4S

Molecular Weight

369.8 g/mol

IUPAC Name

[2-(5-acetamido-3-acetyl-2-methyl-1,3,4-thiadiazol-2-yl)-4-chlorophenyl] acetate

InChI

InChI=1S/C15H16ClN3O4S/c1-8(20)17-14-18-19(9(2)21)15(4,24-14)12-7-11(16)5-6-13(12)23-10(3)22/h5-7H,1-4H3,(H,17,18,20)

InChI Key

DDCYZXPYHCKQBK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN(C(S1)(C)C2=C(C=CC(=C2)Cl)OC(=O)C)C(=O)C

Origin of Product

United States

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